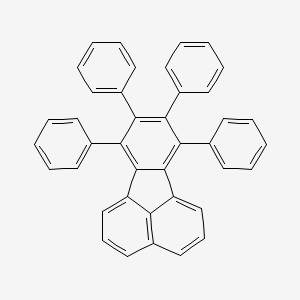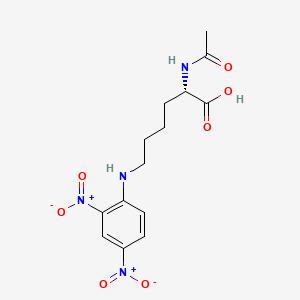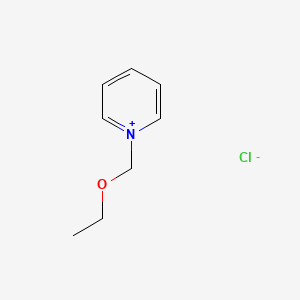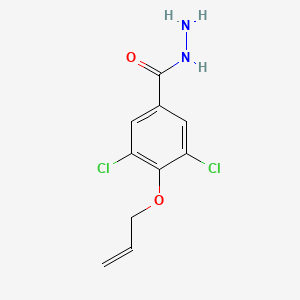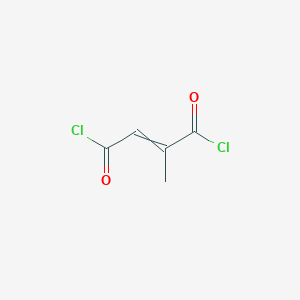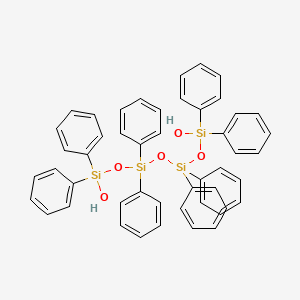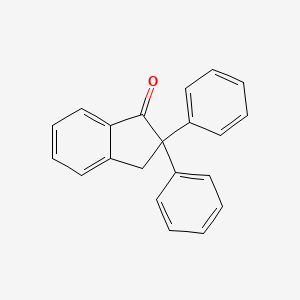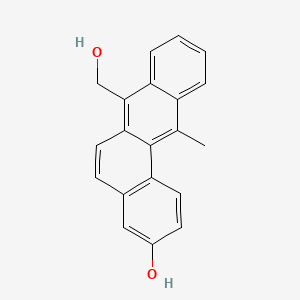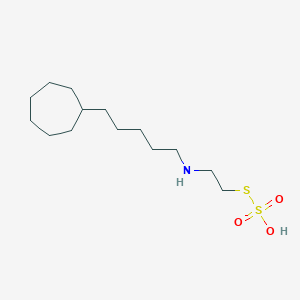
Europium edetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium edetate is a coordination compound formed between europium, a rare-earth element, and edetate, a chelating agent. Europium is known for its unique luminescent properties, making it valuable in various scientific and industrial applications. Edetate, also known as ethylenediaminetetraacetic acid, is a versatile chelating agent that can form stable complexes with many metal ions. The combination of europium and edetate results in a compound with interesting chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of europium edetate typically involves the reaction of europium salts with edetate in an aqueous solution. One common method is to dissolve europium chloride in water and then add an aqueous solution of disodium edetate. The reaction is carried out under controlled pH conditions, usually around pH 7-8, to ensure the complete formation of the this compound complex. The reaction can be represented as follows:
EuCl3+Na2EDTA→Eu(EDTA)+3NaCl
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity europium salts and edetate to ensure the quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pH, and concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Europium edetate can undergo various chemical reactions, including:
Oxidation and Reduction: Europium in the +3 oxidation state can be reduced to the +2 state under certain conditions.
Substitution: The edetate ligand can be replaced by other ligands in the presence of competing chelating agents.
Complexation: this compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide can oxidize europium from the +2 to the +3 state.
Reduction: Reducing agents like zinc powder can reduce europium from the +3 to the +2 state.
Substitution: Competing chelating agents such as nitrilotriacetic acid can replace edetate in the complex.
Major Products
Oxidation: Europium(III) oxide or europium(III) sulfate.
Reduction: Europium(II) chloride or europium(II) sulfate.
Substitution: Complexes with other chelating agents.
Scientific Research Applications
Europium edetate has a wide range of applications in scientific research:
Chemistry: Used as a luminescent probe in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of phosphors for lighting and display technologies.
Mechanism of Action
The mechanism of action of europium edetate involves the chelation of europium ions by the edetate ligand. This chelation stabilizes the europium ion and enhances its luminescent properties. The complex can interact with various molecular targets, including proteins and nucleic acids, through coordination bonds and electrostatic interactions. These interactions can be exploited for imaging and diagnostic purposes.
Comparison with Similar Compounds
Similar Compounds
- Europium chloride
- Europium nitrate
- Europium acetate
Uniqueness
Europium edetate is unique due to its strong chelating ability and enhanced luminescent properties compared to other europium compounds. The presence of the edetate ligand provides additional stability and versatility, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
15158-64-2 |
|---|---|
Molecular Formula |
C10H12EuN2O8- |
Molecular Weight |
440.17 g/mol |
IUPAC Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;europium(3+) |
InChI |
InChI=1S/C10H16N2O8.Eu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4 |
InChI Key |
ULADPMMCCVWIPU-UHFFFAOYSA-J |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Eu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



